molecular formula C16H20BrNO2 B2498012 (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone CAS No. 899376-28-4

(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2498012
CAS No.: 899376-28-4
M. Wt: 338.245
InChI Key: OIMYYFNKNKBUAM-UHFFFAOYSA-N
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Description

(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a compound of interest in both pharmaceutical and chemical research It contains a bromophenyl group and a hydroxyoctahydroisoquinolin-2(1H)-yl group, linked via a methanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone generally involves the following steps:

  • Formation of Bromophenyl Intermediate: : Starting with benzene, a bromination reaction introduces the bromine atom at the para position.

  • Construction of Octahydroisoquinoline: : The hydrogenation of isoquinoline yields octahydroisoquinoline.

  • Formation of the Hydroxy Group: : Introduction of the hydroxyl group at the 4a position is achieved via selective oxidation.

  • Coupling Reaction: : The final step involves coupling the 3-bromophenyl and 4a-hydroxyoctahydroisoquinoline intermediates via a carbonylation reaction.

Industrial Production Methods

Industrial-scale production typically follows similar synthetic routes but employs more robust conditions:

  • Catalysts: : Palladium or platinum catalysts are used to enhance reaction rates.

  • Optimized Conditions: : Higher pressures and temperatures are applied to maximize yields and efficiency.

  • Purification: : Industrial production also involves extensive purification steps, including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone undergoes oxidation to form ketones and aldehydes.

  • Reduction: : The compound can be reduced to form alcohols and amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Sodium methoxide, lithium diisopropylamide.

Major Products

  • Oxidation Products: : Corresponding ketones and aldehydes.

  • Reduction Products: : Alcohols and amines.

  • Substitution Products: : Varied substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

Used as a precursor in the synthesis of complex organic molecules, serving as an intermediate in the construction of elaborate chemical structures.

Biology

In biological research, this compound is investigated for its potential as a ligand in protein binding studies and enzyme inhibition assays.

Medicine

Explored for its therapeutic properties, particularly in the development of new pharmaceutical agents targeting neurological and cardiovascular conditions.

Industry

Applied in the manufacturing of specialty chemicals and advanced materials, offering unique properties for polymer and material science applications.

Mechanism of Action

Mechanism

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.

  • Receptor Binding: : Potential to bind to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone

  • (3-fluorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone

  • (3-iodophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone

Uniqueness

What sets (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone apart is its bromine atom, which can influence its reactivity and interaction with biological systems, potentially leading to unique therapeutic effects.

This detailed overview should provide a comprehensive understanding of this compound, from its preparation to its applications and mechanisms of action

Properties

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-bromophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c17-14-6-3-4-12(10-14)15(19)18-9-8-16(20)7-2-1-5-13(16)11-18/h3-4,6,10,13,20H,1-2,5,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMYYFNKNKBUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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